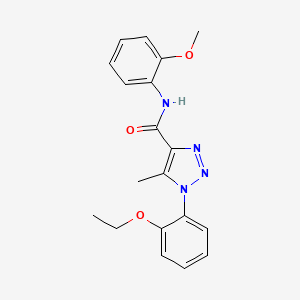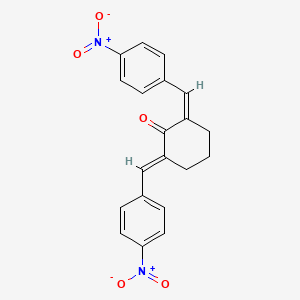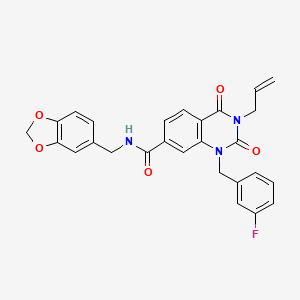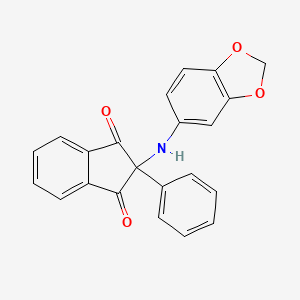![molecular formula C16H23N3O B11440081 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B11440081.png)
N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE typically involves the reaction of 1-butyl-1H-1,3-benzodiazole with a suitable acylating agent. One common method is the reaction of 1-butyl-1H-1,3-benzodiazole with 3-bromopropylamine, followed by acetylation with acetic anhydride . The reaction conditions generally include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary depending on the scale and specific requirements of the production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential anticancer activity and as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-1H-1,3-benzodiazole
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
Uniqueness
N-[3-(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]ACETAMIDE is unique due to its specific structural features, such as the butyl group attached to the benzimidazole ring. This structural modification can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[3-(1-butylbenzimidazol-2-yl)propyl]acetamide |
InChI |
InChI=1S/C16H23N3O/c1-3-4-12-19-15-9-6-5-8-14(15)18-16(19)10-7-11-17-13(2)20/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,17,20) |
InChI Key |
NKNZPYZOURFWCS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{1-[2-(cyclohexylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl}-N-(2-phenylethyl)pentanamide](/img/structure/B11439999.png)
![N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11440001.png)



![3-(4-oxo-7-phenyl-2-sulfanyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)propanoic acid](/img/structure/B11440016.png)
![N-(4-acetylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11440036.png)
![2-({4-[(4-Methylphenyl)sulfonyl]-2-thien-2-yl-1,3-oxazol-5-yl}thio)acetamide](/img/structure/B11440053.png)
![6-bromo-2-(furan-2-yl)-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11440059.png)
![8-(4-ethoxy-3-methoxyphenyl)-3-(4-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11440064.png)
![{4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone](/img/structure/B11440072.png)

![7-tert-butyl-3-(4-methylphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11440079.png)

